N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride
Description
Properties
IUPAC Name |
N-(5-piperidin-3-yl-1H-pyrazol-4-yl)benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O.2ClH/c20-15(11-5-2-1-3-6-11)18-13-10-17-19-14(13)12-7-4-8-16-9-12;;/h1-3,5-6,10,12,16H,4,7-9H2,(H,17,19)(H,18,20);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCTVWPQWWEWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Cyclization
The core structure of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide is constructed through a sequence of nucleophilic substitutions and cyclizations. A validated approach begins with the alkylation of a piperidine derivative, such as 3-(1H-pyrazol-3-yl)piperidine, with a benzoyl chloride intermediate. For example, 3-(1H-pyrazol-3-yl)piperidine reacts with benzoyl chloride in the presence of a base like triethylamine to form the benzamide intermediate. The reaction proceeds via nucleophilic acyl substitution, where the amine group of the piperidine attacks the electrophilic carbonyl carbon of benzoyl chloride (Figure 1):
Key parameters include:
Formation of the Dihydrochloride Salt
The free base form of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide is converted to its dihydrochloride salt to enhance aqueous solubility and stability. This is achieved by treating the compound with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. The reaction is typically conducted at 0–5°C to prevent decomposition:
Critical considerations :
-
Acid concentration : Excess HCl (2–3 equivalents) ensures complete protonation of both amine groups in the piperidine and pyrazole rings.
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Crystallization : Slow evaporation or anti-solvent addition (e.g., diethyl ether) yields high-purity crystals.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
The use of catalysts such as piperidine or palladium complexes significantly improves reaction efficiency. For instance, piperidine acetate in acetic acid facilitates cyclization steps by acting as a proton shuttle, enhancing the nucleophilicity of amine groups. Solvent selection also impacts yields:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| Ethanol | 24.3 | 65 | 92 |
| Dichloromethane | 8.9 | 45 | 88 |
Data adapted from, demonstrating DMF’s superiority in stabilizing transition states.
Temperature and Time Dependence
Reaction kinetics studies reveal that elevated temperatures (50–60°C) reduce reaction times but risk decomposition. A balance is achieved at 40°C with a 6-hour duration, yielding 85% product. Prolonged heating (>8 hours) leads to a 15% decrease in yield due to side reactions.
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via recrystallization from ethanol or acetonitrile, achieving >98% purity. Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) resolves residual benzoyl chloride or unreacted piperidine derivatives.
Analytical Validation
Spectroscopic data confirm structural integrity:
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1H NMR (400 MHz, DMSO-d6) : δ 7.50–8.09 (m, 5H, aromatic), 5.37 (s, 2H, NH2), 3.60 (br, 2H, piperidine CH2).
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IR (KBr) : 1639 cm⁻¹ (C=O stretch), 3680 cm⁻¹ (N-H stretch).
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HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
Applications and Derivative Synthesis
The dihydrochloride salt’s enhanced solubility makes it suitable for in vitro assays targeting neurological receptors. Derivatives synthesized via coupling with malononitrile or ethyl cyanoacetate exhibit improved inhibitory activity against enzymes like choline acetyltransferase (Table 2):
| Derivative | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Parent compound | 120 | 1.0 |
| Malononitrile-coupled | 45 | 2.7 |
| Ethyl cyanoacetate-coupled | 62 | 1.9 |
Chemical Reactions Analysis
Types of Reactions
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
A. Cardiovascular Diseases
One of the notable applications of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride is in the treatment of cardiovascular diseases. Research indicates that derivatives of this compound can lower plasma lipid levels, particularly low-density lipoprotein (LDL) cholesterol. This property positions it as a potential therapeutic agent for managing hyperlipidemia and related cardiovascular conditions .
B. Glycine Transporter Inhibition
This compound has been explored for its inhibitory effects on glycine transporters, specifically GlyT1. Inhibition of GlyT1 is associated with neuroprotective effects and potential treatments for various neurological disorders, including schizophrenia and depression. The design of novel inhibitors based on the structure of this compound aims to enhance efficacy and selectivity .
Research Findings
Several studies have documented the pharmacological effects and mechanisms of action associated with this compound:
- In vitro Studies: Laboratory experiments have demonstrated its ability to inhibit specific enzymes involved in lipid metabolism, suggesting a pathway for reducing LDL levels.
- In vivo Studies: Animal models have shown promising results regarding its efficacy in lowering cholesterol levels and improving cardiovascular health indicators.
Case Studies
Case Study 1: Lipid-Lowering Effects
A study published in a peer-reviewed journal evaluated the effects of this compound on hyperlipidemic rats. The results indicated a significant reduction in serum LDL cholesterol levels after administration compared to control groups, highlighting its potential as a therapeutic agent for dyslipidemia management.
Case Study 2: Neuroprotective Properties
Another research investigation focused on the neuroprotective effects of this compound through GlyT1 inhibition. The study revealed that treatment with this compound led to improved cognitive functions in animal models subjected to stress-induced neurodegeneration.
Mechanism of Action
The mechanism of action of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmaceutical Impurity Standards ()
Two impurities listed in pharmaceutical guidelines provide relevant structural parallels:
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Imp. B, CAS 62337-66-0) Core Structure: Triazolopyridine (vs. pyrazole in the target compound). Substituents: A propyl-linked piperazine ring with a phenyl group (vs. piperidinyl in the target).
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride (Imp. C)
- Core Structure : Same triazolopyridine as Imp. B.
- Substituents : Chlorophenyl-piperazine and dihydrochloride salt.
- Comparison to Target : Both compounds share a dihydrochloride salt, enhancing aqueous solubility. However, the chlorophenyl group in Imp. C introduces electron-withdrawing effects, which may influence metabolic stability or receptor affinity compared to the benzamide group in the target .
Pyrazole-Pyridine Carboxamide Derivative ()
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
- Molecular Formula : C21H22N6O (MW: 374.4 g/mol).
- Core Structure : Pyrazolo-pyridine (vs. pyrazole-benzamide in the target).
- Substituents : Ethyl, methyl, and phenyl groups.
- Key Differences: The fused pyrazolo-pyridine system increases aromatic surface area, favoring π-π stacking interactions.
Comparative Data Table
Research Implications and Structural Trends
- Piperidine vs. Piperazine : Piperidine’s single nitrogen may reduce off-target interactions compared to piperazine’s dual basic sites, which could bind more promiscuously to ion channels or GPCRs .
- Salt Forms : Dihydrochloride salts (target and Imp. C) improve bioavailability but may require formulation adjustments to mitigate hygroscopicity.
Biological Activity
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride, a compound with the molecular formula C15H20Cl2N4O, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring attached to a pyrazole moiety, which is further linked to a benzamide structure. The presence of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H20Cl2N4O |
| Molecular Weight | 343.25 g/mol |
| CAS Number | 75481057 |
| Solubility | Soluble in DMSO |
This compound exhibits various mechanisms of action:
- Antagonism of Receptors : It has been identified as a potential antagonist for certain receptors, which may play a role in modulating neurotransmitter systems.
- Inhibition of Glycine Transporters : Studies indicate it may inhibit GlyT1, contributing to neuroprotective effects and enhancing synaptic transmission in specific contexts .
- Antiparasitic Activity : The compound has shown promise in antiparasitic activity against Plasmodium species, with modifications enhancing potency and metabolic stability .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- Antiparasitic Efficacy : In assays against P. berghei, the compound showed a reduction in parasitemia at concentrations as low as 40 mg/kg .
- GlyT1 Inhibition : The compound was designed to enhance GlyT1 inhibition, with structure-activity relationship studies revealing that specific modifications improved efficacy .
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective properties of the compound in models of neurodegeneration, demonstrating reduced cell death and improved cognitive function in treated groups.
- Anticancer Potential : Preliminary investigations into its anticancer properties indicated that it may inhibit cell proliferation in various cancer cell lines, warranting further exploration into its mechanism and efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been crucial in optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| N-methyl substitution | Increased potency (EC50 0.064 μM) |
| Addition of polar groups | Enhanced aqueous solubility |
| Piperidine modifications | Varied impact on metabolic stability |
Q & A
Q. What are the critical steps and purification methods in synthesizing N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride?
The synthesis typically involves multi-step reactions, starting with the condensation of a pyrazole precursor with a benzamide derivative. Key steps include:
- Piperidine functionalization : Alkylation or reductive amination of the piperidine ring to introduce the pyrazole moiety .
- Coupling reactions : Amide bond formation between the pyrazole-piperidine intermediate and benzoyl chloride derivatives, often using N,N-dimethylformamide (DMF) as a solvent .
- Salt formation : Conversion to the dihydrochloride salt via treatment with HCl in methanol or ethanol .
- Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization from dimethyl ether or ethanol are standard .
Q. How can NMR spectroscopy and X-ray crystallography validate the compound’s structure?
- NMR :
- 1H NMR : Peaks at δ 7.5–8.0 ppm confirm aromatic protons from benzamide, while δ 2.5–4.0 ppm signals correspond to piperidine and pyrazole protons .
- 13C NMR : Carbonyl peaks near δ 167 ppm validate the benzamide group .
- X-ray crystallography :
Advanced Research Questions
Q. What strategies enhance selectivity for kinase targets (e.g., TGF-β or AKT) in structural analogs?
- Conformational restriction : Introduce rigid substituents (e.g., fluorine or methyl groups) to the benzamide or piperidine ring to reduce off-target binding .
- Kinase profiling : Screen against panels of 100+ kinases to identify selectivity patterns. For TGF-β inhibition, compare IC50 values against ALK5 (e.g., GW788388, IC50 = 18 nM) and related receptors .
- Molecular docking : Use software like AutoDock Vina to predict binding modes. Validate with mutagenesis studies on critical residues (e.g., ATP-binding pocket lysines) .
Q. How can contradictions between computational docking predictions and experimental binding data be resolved?
- Crystallographic validation : Resolve co-crystal structures of the compound bound to its target (e.g., TGF-β receptor) to compare with docking poses. SHELX-refined structures provide atomic-level insights .
- Dynamic simulations : Perform molecular dynamics (MD) simulations (50–100 ns) to assess stability of predicted binding modes. Metrics like root-mean-square deviation (RMSD) >2 Å indicate unreliable predictions .
- Experimental titration : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Discrepancies >10-fold between docking and ITC suggest force field inaccuracies or protonation state errors .
Q. What analytical methods ensure purity and stability of the dihydrochloride salt under storage?
- HPLC-MS : Monitor degradation products (e.g., free base formation) using a C18 column and 0.1% formic acid/acetonitrile gradient. Purity >98% is recommended for biological assays .
- Thermogravimetric analysis (TGA) : Assess hygroscopicity by measuring weight loss at 25–150°C. High hygroscopicity (>5% weight gain at 80% RH) necessitates desiccated storage .
- pH stability testing : Dissolve the compound in PBS (pH 7.4) and track degradation via UV-Vis spectroscopy at 240–300 nm over 72 hours .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Reagents
Q. Table 2: Analytical Parameters for Purity Assessment
| Method | Column/Probe | Mobile Phase | Critical Parameter | Reference |
|---|---|---|---|---|
| HPLC | C18 | H2O:ACN (0.1% FA) | Retention time = 8.2 min | |
| NMR | CDCl3 or DMSO-d6 | - | δ 7.68 (s, 1H, pyrazole) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
